molecular formula C9H12BrNOS B8579087 4-((3-Bromothiophen-2-yl)methyl)morpholine

4-((3-Bromothiophen-2-yl)methyl)morpholine

Cat. No. B8579087
M. Wt: 262.17 g/mol
InChI Key: ILEGAMHYBHLLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-Bromothiophen-2-yl)methyl)morpholine is a useful research compound. Its molecular formula is C9H12BrNOS and its molecular weight is 262.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((3-Bromothiophen-2-yl)methyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-Bromothiophen-2-yl)methyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12BrNOS

Molecular Weight

262.17 g/mol

IUPAC Name

4-[(3-bromothiophen-2-yl)methyl]morpholine

InChI

InChI=1S/C9H12BrNOS/c10-8-1-6-13-9(8)7-11-2-4-12-5-3-11/h1,6H,2-5,7H2

InChI Key

ILEGAMHYBHLLPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromothiophene-2-carbaldehyde (500 mg, 2.62 mmol) and morpholine (0.68 mL, 7.85 mmol) and CH2Cl2 (10 mL) was added sodium triacetoxyborohydride (1.11 g, 5.24 mmol). The mixture was stirred at room temperature overnight. The resulting mixture was diluted with EtOAc (100 mL) and the organic layer was washed with brine then dried (Na2SO4), filtered and concentrated. The residue was purified by column chromatography (silica, 0-5% MeOH in CH2Cl2) to afford the sub-title compound (580 mg, 84%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
84%

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